molecular formula C14H13NO6 B11834059 Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

Cat. No.: B11834059
M. Wt: 291.26 g/mol
InChI Key: IGLHCGBGAFAJQU-UHFFFAOYSA-N
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Description

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a nitro-substituted tetrahydronaphthalene derivative featuring an ethyl oxoacetate moiety. Its structure combines a partially hydrogenated naphthalene core with a nitro group at the 7-position and an oxoacetate ester at the 2-position.

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 2-(7-nitro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate

InChI

InChI=1S/C14H13NO6/c1-2-21-14(18)13(17)10-6-4-8-3-5-9(15(19)20)7-11(8)12(10)16/h3,5,7,10H,2,4,6H2,1H3

InChI Key

IGLHCGBGAFAJQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H13N3O4
Molecular Weight273.25 g/mol
CAS Number52980-54-8
Density1.30 g/cm³
Boiling Point350 °C
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the reaction of 7-nitro-1-oxo-tetrahydronaphthalene with ethyl oxoacetate under controlled conditions. The process requires careful monitoring of temperature and pH to optimize yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of nitro-substituted naphthalene compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

A preliminary investigation into the cytotoxic effects of this compound on cancer cell lines revealed promising results. In vitro assays indicated that it could induce apoptosis in human cancer cells with an IC50 value in the low micromolar range. This suggests potential as an anticancer agent .

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is believed to disrupt cellular function and promote cell death pathways .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, derivatives of naphthalene compounds were tested against Staphylococcus aureus and Escherichia coli. The study found that substituents at the 7-position significantly enhanced antibacterial activity, with Ethyl 2-(7-nitro...) showing superior efficacy compared to its unsubstituted counterparts .

Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of related compounds highlighted that those with a nitro group at the 7-position exhibited increased cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the nitro group plays a crucial role in enhancing biological activity through specific interactions with cellular targets .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate exhibit notable antimicrobial activity. Studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds often range around 256 µg/mL .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanisms of action may involve the inhibition of specific cellular pathways that are critical for cancer cell survival .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Effectiveness

A study conducted on a series of nitro-substituted naphthalene derivatives found that compounds with structural similarities to this compound showed substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of the nitro group enhances the compound's ability to penetrate bacterial membranes .

Case Study 2: Cytotoxicity Against Cancer Cells

In another research effort aimed at evaluating the anticancer potential of ethyl esters of naphthalene derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study employed flow cytometry to assess apoptosis rates and found significant increases in early apoptotic cells treated with the compound .

Summary of Applications

Application AreaObservations
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityInduces apoptosis in specific cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound is compared to analogs with substitutions on the aromatic ring, ester group modifications, or variations in the hydrogenated core. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name Substituent Position/Group Core Structure Key Functional Groups Molecular Formula
Ethyl 2-(7-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate 7-NO₂, 1-oxo, 2-oxoacetate Tetrahydronaphthalene Nitro, oxoacetate ester C₁₄H₁₃NO₆
Ethyl 2-(6-cyclopropyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate 6-Cyclopropyl Tetrahydronaphthalene Cyclopropyl, oxoacetate ester C₁₇H₁₈O₄
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate 6-OCH₃ Tetrahydronaphthalene Methoxy, oxoacetate ester C₁₅H₁₆O₅
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate Naphthalene (non-hydrogenated) Naphthalene Oxoacetate ester C₁₄H₁₂O₃

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-nitro group in the target compound introduces strong electron-withdrawing effects, influencing reactivity and electronic properties. This contrasts with the electron-donating methoxy group in and the steric cyclopropyl substituent in .

Physicochemical Properties

Spectral Data Comparison:
  • ¹H NMR :
    • Target Compound : Expected aromatic proton deshielding (~7.5–8.5 ppm) due to the nitro group, with ethyl ester signals at δ 4.4 (q) and 1.4 (t) .
    • Methoxy Analog : Aromatic protons shifted upfield (~6.8–7.2 ppm) due to electron-donating OCH₃ .
  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) for oxoacetate and ketone groups .
Solubility and Stability:
  • The nitro group may reduce solubility in polar solvents compared to hydroxy or methoxy analogs (e.g., ).
  • Nitro-substituted compounds are often sensitive to light and heat, requiring storage in inert conditions.

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